molecular formula C19H21N3O3S B2592455 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1105223-00-4

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine

Cat. No.: B2592455
CAS No.: 1105223-00-4
M. Wt: 371.46
InChI Key: OBRQVCQSUPWLSD-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a piperazine derivative featuring two key structural motifs:

  • 4-Cyclopropyl-thiazole-methyl substituent: The thiazole ring substituted with a cyclopropyl group enhances steric bulk and may influence lipophilicity and metabolic stability.

This compound is hypothesized to exhibit biological activity due to the piperazine scaffold’s prevalence in CNS-active and anticancer agents. Its structural analogs, such as benzodioxole- and thiazole-containing piperazines, have demonstrated antipsychotic and anticancer properties [20], [16].

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(14-3-4-16-17(9-14)25-12-24-16)22-7-5-21(6-8-22)10-18-20-15(11-26-18)13-1-2-13/h3-4,9,11,13H,1-2,5-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRQVCQSUPWLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Ring Formation: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene oxide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its complex structure and biological activity.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzodioxole and thiazole rings could facilitate binding to specific molecular targets, while the piperazine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

The target compound can be compared to structurally related piperazine derivatives based on substituent effects, synthesis routes, and physicochemical properties. Key analogs and their distinguishing features are outlined below:

Structural Analogs with Benzodioxole or Thiazole Moieties
Compound Name Key Substituents Melting Point (°C) Biological Activity Reference
1-(Benzodioxin-6-yl methyl)-4-(1,3-thiazol-2-yl)piperazine Benzodioxin-methyl, unsubstituted thiazole >220 (dihydrochloride) Antipsychotic activity (preclinical) [20]
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine Benzodioxolyl-methyl, 4-Cl-benzoyl N/A Screening compound for drug discovery [16]
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride Methyl-thiazole-methyl N/A Intermediate for bioactive molecules [17]

Key Observations :

  • Substituent Effects : The cyclopropyl group on the thiazole ring in the target compound introduces greater steric hindrance compared to methyl or unsubstituted thiazoles (e.g., [17], [20]). This may enhance metabolic stability but reduce solubility.
Physicochemical Properties

Data from similar compounds highlight trends in melting points and solubility:

  • Benzodioxole Derivatives : Hydrochloride salts (e.g., [20]) exhibit high melting points (>220°C), suggesting strong ionic lattice interactions.
  • Thiazole Derivatives : Neutral thiazole-methyl piperazines (e.g., [17]) are often solids with moderate melting points (65–120°C), influenced by substituent polarity.
  • Target Compound : Expected to have a melting point >200°C based on structural similarity to [20], though experimental validation is needed.
Pharmacological Potential

While direct data are lacking, inferences can be drawn from analogs:

  • Antipsychotic Activity : Benzodioxole-piperazines (e.g., [20]) target dopamine/serotonin receptors. The thiazole moiety may modulate affinity.
  • Anticancer Activity : Piperazine-thiazole hybrids (e.g., [17]) inhibit kinase pathways. The cyclopropyl group could enhance blood-brain barrier penetration.

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

The compound features a piperazine ring substituted with a benzodioxole moiety and a cyclopropyl-thiazole group. The presence of these functional groups is believed to contribute significantly to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Acylation : The benzodioxole is acylated using appropriate acyl chlorides to introduce the carbonyl group.
  • Thiazole Derivative Synthesis : The cyclopropyl-thiazole moiety is synthesized through reactions involving thiazole precursors and cyclopropane derivatives.
  • Coupling Reaction : The final coupling of the piperazine with the benzodioxole and thiazole derivatives is performed using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Biological Activity

Research indicates that compounds containing piperazine moieties often exhibit significant biological activities, including:

  • Antidepressant Activity : Similar piperazine derivatives have shown efficacy in treating depression by modulating neurotransmitter levels.
  • Antimicrobial Properties : Some analogs have demonstrated activity against various bacterial strains, suggesting potential for antibiotic development.
  • Vasorelaxant Effects : Compounds with similar structures have been reported to induce vasorelaxation, which may be beneficial in cardiovascular therapies.

Case Studies

  • Vasorelaxant Activity : A study on related compounds demonstrated vasorelaxant effects and heart-rate-reducing activity in vitro, highlighting the potential of benzodioxole derivatives in cardiovascular medicine .
  • Antidiabetic Potential : Research on benzodioxole carboxamide derivatives indicated significant reductions in blood glucose levels in diabetic mice models, suggesting that modifications to the benzodioxole structure could enhance antidiabetic effects .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as receptors or enzymes involved in neurotransmission or metabolic pathways. The binding interactions may lead to modulation of signaling pathways that affect cellular processes like apoptosis and cell cycle regulation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-fluorophenyl)piperazineFluorinated phenyl groupAntidepressant activity
4-(2-methoxyphenyl)piperazineMethoxy substitutionAntipsychotic effects
1-(3-pyridyl)piperazinePyridine ringAntimicrobial properties

The combination of a benzodioxole moiety with a thiazole group attached to a piperazine scaffold may enhance biological activity compared to simpler derivatives.

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